(propan-2-ylideneamino) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Overview
Description
(Propan-2-ylideneamino) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate: is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both a carbamate group and a hexafluoropropyl group, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (propan-2-ylideneamino) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of isopropylideneamine with hexafluoropropanol in the presence of a carbamoylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature to moderate temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The hexafluoropropyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or fluorinated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds which are valuable in medicinal chemistry and materials science.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications due to its reactive carbamate group.
Industry: Used in the production of specialty chemicals and materials, including fluorinated polymers and coatings that require high stability and resistance to degradation.
Mechanism of Action
The mechanism by which (propan-2-ylideneamino) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate exerts its effects involves the interaction of its carbamate group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable carbamate adducts, which can inhibit enzyme activity or alter protein function. The hexafluoropropyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Hexafluoroisopropanol: A related compound with similar fluorinated properties but lacking the carbamate group.
Fluorinated carbamates: Compounds that share the carbamate functionality but differ in the fluorinated substituents.
Uniqueness: The combination of the carbamate group and the hexafluoropropyl group in (propan-2-ylideneamino) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate provides a unique balance of reactivity and stability, making it particularly useful in applications where both properties are desired.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
(propan-2-ylideneamino) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6N2O2/c1-3(2)15-17-5(16)14-4(6(8,9)10)7(11,12)13/h4H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCKUHYFDKAHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC(C(F)(F)F)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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